

Substance P Expression in Dorsal Root Ganglion Neurons: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide of the tachykinin family, is a critical neuropeptide in the transmission of pain signals.[1][2] Synthesized in the cell bodies of a subpopulation of primary sensory neurons within the dorsal root ganglion (DRG), SP is transported to both central and peripheral nerve terminals.[3][4] Upon release, it acts as a potent neuromodulator, primarily by activating the neurokinin-1 receptor (NK-1R), to facilitate nociceptive transmission and neurogenic inflammation.[5] This technical guide provides an in-depth overview of **substance P** expression in DRG neurons, its regulation, and its role in physiological and pathophysiological states, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Quantitative Overview of Substance P Expression in DRG Neurons

Substance P is predominantly expressed in small- to medium-sized DRG neurons, which are typically associated with nociception. However, its expression profile is dynamic and can be significantly altered by factors such as nerve injury and inflammation.

Table 1: Basal Expression of Substance P in Dorsal Root Ganglion Neurons



| Parameter | Finding | Species | Reference |
|---------------------------------------|---|---------|-----------|
| Percentage of SP- Positive Neurons | 6 - 20% of the total DRG neuronal population. | Rat | |
| Neuronal Size | Almost exclusively expressed in small neurons (≤ 800 µm²). | Rat | |
| Co-localization with NK-1R | Approximately 1/3 of SP-producing DRG cells also express the NK-1R. | Rat | |
| Co-localization with Glutamate | Coexists with glutamate in primary afferents responding to painful stimulation. | General | - |

Table 2: Alterations in Substance P Expression Following Nerve Injury

Nerve injury leads to complex and often paradoxical changes in SP expression, which are dependent on the type and extent of the injury.



| Condition | Change in SP Expression | Neuron Type Affected | Time Course | Species | Reference |
|---|--|---------------------------------|--|---------|--------------|
| Complete Sciatic Nerve Transection | Decreased SP expression. | Small neurons | 4 and 14 days post- injury | Rat | |
| Partial Sciatic Nerve Transection / Chronic Constriction Injury (CCI) | Increased preprotachyki nin (PPT) mRNA and SP immunoreacti vity in spared neurons. | Spared DRG neurons | 4 and 14 days post- injury | Rat | |
| Unilateral L5 Spinal Nerve Transection (Axotomy) | Increased percentage of SP-positive neurons. | Large neurons (> 800 μm²) | Increased at 2, 4, 7, and 14 days post-operation. | Rat | - |
| Unilateral L5 Spinal Nerve Transection (Axotomy) | Increased percentage of SP-positive neurons. | Small neurons (≤ 800 µm²) | Increased at 1 and 3 days, decreased at 7 and 14 days post- operation. | Rat | - |
| Sciatic Nerve Injury | Significant increase in SP expression. | Not specified | Peaked at 7 days, declined at 14 days, and returned to normal by 28 days postinjury. | Rat | |

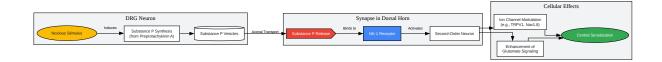


Core Signaling Pathways

Substance P exerts its effects through a complex network of signaling pathways, primarily initiated by the activation of its high-affinity receptor, the NK-1R.

Substance P / NK-1R Signaling in Nociception

Activation of the NK-1R by SP in the dorsal horn of the spinal cord leads to the sensitization of second-order neurons, contributing to central sensitization and hyperalgesia. This process involves the modulation of various ion channels and the interplay with other neurotransmitters like glutamate.



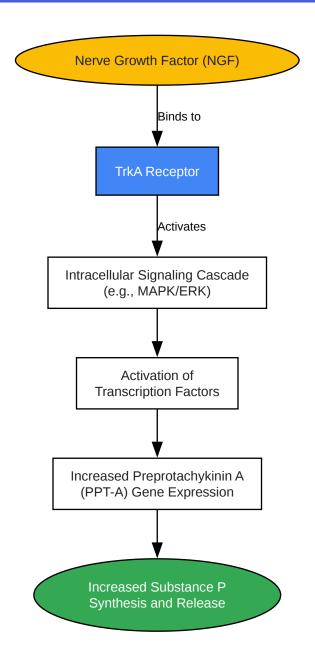
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Substance P Signaling in Nociception.

Regulation of Substance P Expression by Nerve Growth Factor (NGF)

Nerve Growth Factor (NGF) is a key neurotrophic factor that regulates the expression and release of **substance P** in DRG neurons. Elevated levels of NGF, often occurring after tissue injury and inflammation, can lead to an upregulation of SP, contributing to pain states.





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NGF Regulation of **Substance P** Expression.

Experimental Protocols

A variety of techniques are employed to study the expression and function of **substance P** in DRG neurons. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for Substance P in DRG



Immunohistochemistry is used to visualize the localization of **substance P** protein within DRG tissue sections.

1. Tissue Preparation:

- Anesthetize the animal (e.g., male Wistar rat) and perform transcardial perfusion with saline followed by 4% paraformaldehyde in 0.1 M phosphate buffer (PB).
- Dissect the lumbar (L4/L5) DRGs and post-fix in the same fixative for 2-4 hours at 4°C.
- Cryoprotect the ganglia by immersing in 30% sucrose in 0.1 M PB overnight at 4°C.
- Embed the tissue in OCT compound and freeze.
- Section the DRGs at 10-14 μm thickness using a cryostat and mount on gelatin-coated slides.
- 2. Immunohistochemical Staining:
- Wash sections in phosphate-buffered saline (PBS).
- Block endogenous peroxidase activity with 0.3% H₂O₂ in PBS for 30 minutes.
- Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
- Incubate sections with a primary antibody against substance P (e.g., rabbit anti-SP) overnight at 4°C.
- Wash in PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
 for 1-2 hours at room temperature.
- Wash in PBS and incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
- Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).
- Counterstain with a nuclear stain (e.g., hematoxylin), dehydrate, and coverslip.



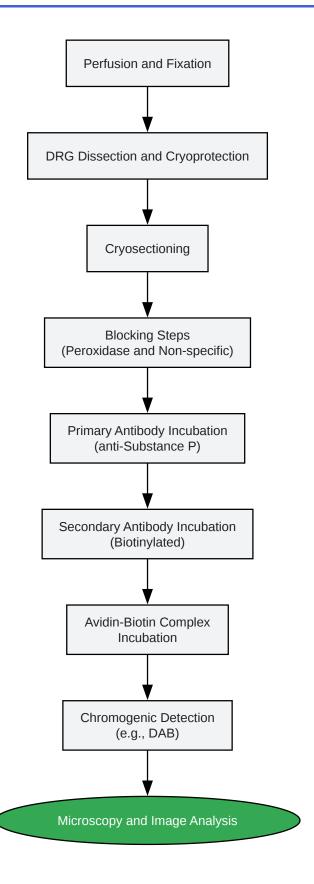




3. Analysis:

- Examine sections under a light microscope. SP-positive neurons will appear with a colored precipitate (e.g., brown with DAB).
- Quantify the number and size of SP-immunoreactive neurons using image analysis software.





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Immunohistochemistry Workflow for **Substance P**.



In Situ Hybridization (ISH) for Preprotachykinin mRNA

In situ hybridization is utilized to detect the messenger RNA (mRNA) encoding for **substance P** (preprotachykinin-A or PPT-A mRNA), providing information about gene expression at the cellular level.

1. Probe Preparation:

- Synthesize an oligonucleotide probe complementary to the PPT-A mRNA sequence.
- Label the probe with a detectable marker, such as a radioactive isotope (e.g., ³⁵S) or a non-radioactive hapten (e.g., digoxigenin).

2. Tissue Preparation:

 Prepare DRG tissue sections as described for IHC, ensuring RNase-free conditions throughout the procedure.

3. Hybridization:

- Pre-treat sections to enhance probe penetration and reduce background signal (e.g., acetylation).
- Apply the labeled probe in a hybridization buffer to the tissue sections.
- Incubate overnight in a humidified chamber at an appropriate temperature (e.g., 37-42°C) to allow the probe to bind to the target mRNA.

4. Post-Hybridization Washes:

Wash the sections under stringent conditions (specific salt concentrations and temperatures)
 to remove unbound and non-specifically bound probe.

5. Detection:

• For radioactive probes, expose the slides to autoradiographic film or emulsion.



• For non-radioactive probes, use an antibody against the hapten conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase) followed by a chromogenic substrate.

6. Analysis:

- Visualize the signal under a microscope. Cells expressing PPT-A mRNA will show a specific signal (e.g., silver grains for radioactive probes, colored precipitate for non-radioactive probes).
- Quantify the signal intensity and the number of labeled cells.

Quantitative Real-Time PCR (qPCR) for Substance P mRNA

qPCR is a sensitive method to quantify the relative or absolute levels of PPT-A mRNA in DRG tissue homogenates.

1. RNA Extraction:

- Dissect DRGs and immediately homogenize in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
- Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a standard phenol-chloroform extraction protocol.
- Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

2. Reverse Transcription:

 Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

3. qPCR Reaction:

 Prepare a reaction mix containing the cDNA template, forward and reverse primers specific for the PPT-A gene, a fluorescent dye (e.g., SYBR Green) or a labeled probe (e.g., TaqMan),



and DNA polymerase.

- Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle of amplification.
- 4. Data Analysis:
- Determine the cycle threshold (Ct) value for each sample, which is inversely proportional to the initial amount of target mRNA.
- Normalize the Ct values of the target gene (PPT-A) to a reference (housekeeping) gene (e.g., GAPDH, β-actin) to correct for variations in RNA input and reverse transcription efficiency.
- Calculate the relative fold change in gene expression using the $\Delta\Delta$ Ct method or generate a standard curve for absolute quantification.

Conclusion

The expression of **substance P** in dorsal root ganglion neurons is a tightly regulated process that is fundamental to the signaling of pain. Alterations in its expression, particularly after nerve injury, play a significant role in the development and maintenance of chronic pain states. A thorough understanding of the quantitative aspects of SP expression, the underlying signaling pathways, and the application of precise experimental techniques is crucial for researchers and drug development professionals aiming to modulate nociceptive pathways for therapeutic benefit. The methodologies and data presented in this guide provide a solid foundation for further investigation into the complex role of **substance P** in sensory neuroscience.

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